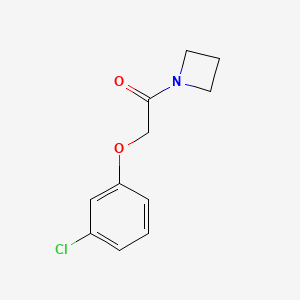
1-(Azetidin-1-yl)-2-(3-chlorophenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-1-yl)-2-(3-chlorophenoxy)ethanone, also known as ACE, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACE is a ketone derivative of 2-(3-chlorophenoxy)ethanol and azetidine, and its chemical formula is C12H13ClNO2.
Mécanisme D'action
The mechanism of action of 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)ethanone is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in the regulation of cellular processes. 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)ethanone has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(3-chlorophenoxy)ethanone has been shown to have various biochemical and physiological effects, including anti-inflammatory, antitumor, and neuroprotective activities. 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)ethanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to have anti-inflammatory effects in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)ethanone is its ease of synthesis and availability, making it a readily accessible compound for use in various laboratory experiments. However, one limitation of 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)ethanone is its potential toxicity, which must be carefully evaluated before use in any experiments.
Orientations Futures
There are several future directions for the study of 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)ethanone, including the development of novel pharmaceuticals based on its structure, the investigation of its potential use as a solvent in various chemical processes, and the exploration of its potential applications in materials science. Further research is also needed to fully understand the mechanism of action of 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)ethanone and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)ethanone involves the reaction of 2-(3-chlorophenoxy)ethanol with azetidine in the presence of a base catalyst such as potassium carbonate. The reaction takes place at a temperature of 100-120°C for several hours, resulting in the formation of 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)ethanone as a white solid.
Applications De Recherche Scientifique
1-(Azetidin-1-yl)-2-(3-chlorophenoxy)ethanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)ethanone has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)ethanone has also been explored for its potential use as a building block in the synthesis of novel pharmaceuticals.
In materials science, 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)ethanone has been studied for its potential applications in the development of new materials such as polymers and liquid crystals. 1-(Azetidin-1-yl)-2-(3-chlorophenoxy)ethanone has also been investigated for its potential use as a solvent in various chemical processes.
Propriétés
IUPAC Name |
1-(azetidin-1-yl)-2-(3-chlorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-9-3-1-4-10(7-9)15-8-11(14)13-5-2-6-13/h1,3-4,7H,2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPZSVJONKHCOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)COC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(3-chlorophenoxy)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

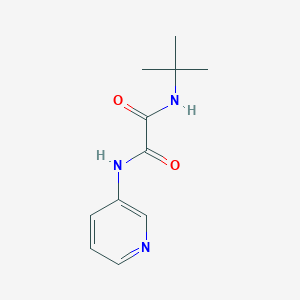
![N-[(5-chlorothiophen-2-yl)methyl]-N,2-dimethylpropanamide](/img/structure/B7501144.png)
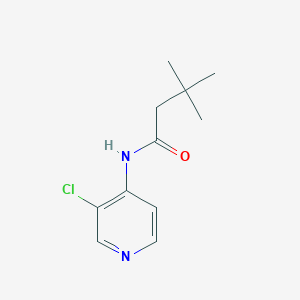
![3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone](/img/structure/B7501162.png)

![N-benzyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501186.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide](/img/structure/B7501194.png)
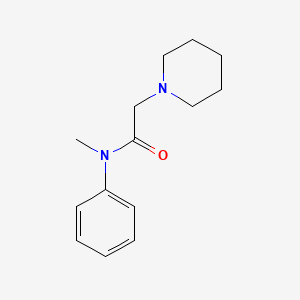

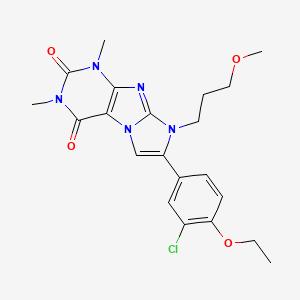
![3-methyl-1-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7501206.png)
![[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B7501224.png)
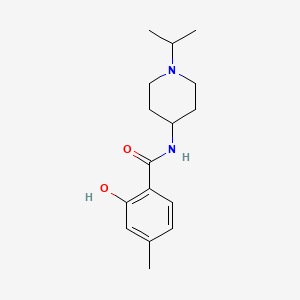
![4-(Naphthalen-2-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B7501230.png)